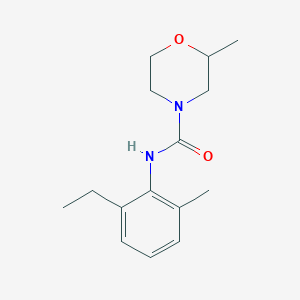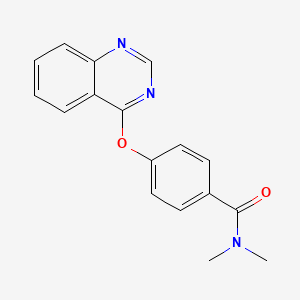
(4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone, also known as EF-24, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. EF-24 belongs to the class of compounds known as curcumin analogs, which are synthetic derivatives of curcumin, a natural compound found in turmeric.
Mecanismo De Acción
The mechanism of action of (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone involves its ability to inhibit the activity of NF-κB, which is a key regulator of inflammation and cancer. (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone binds to the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes. This results in decreased expression of pro-inflammatory cytokines and increased apoptosis in cancer cells.
Biochemical and Physiological Effects
(4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone has been shown to have a number of biochemical and physiological effects in various cell types. In addition to its ability to inhibit NF-κB activity, (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone has been shown to induce the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which plays a key role in protecting cells from oxidative stress. (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in experiments. (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone also has a well-defined mechanism of action, which makes it a useful tool for studying the role of NF-κB in various biological processes. However, there are also some limitations to the use of (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone in laboratory experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone has been shown to have poor solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone. One area of research could focus on the development of more effective synthesis methods to improve the yield and purity of the compound. Another area of research could focus on the development of novel formulations of (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone that improve its solubility and bioavailability. Additionally, further studies are needed to fully establish the safety and efficacy of (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone in vivo, and to determine its potential therapeutic applications in various disease states.
Métodos De Síntesis
(4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone can be synthesized through a multi-step process involving the reaction of 4-chloro-2-fluorophenol with 2-ethylmorpholine, followed by a series of chemical transformations that result in the formation of the final product. The synthesis of (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
(4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the ability of (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. (4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone has been shown to inhibit the activity of NF-κB in various cancer cell lines, leading to decreased cell proliferation and increased apoptosis.
Propiedades
IUPAC Name |
(4-chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO2/c1-2-10-8-16(5-6-18-10)13(17)11-4-3-9(14)7-12(11)15/h3-4,7,10H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPULLGCPDDWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-fluorophenyl)-(2-ethylmorpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511862.png)
![1-[(3-Cyanophenyl)methyl]-3-(3-fluorophenyl)-1-methylurea](/img/structure/B7511870.png)
![2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7511876.png)
![(5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7511885.png)
![methyl N-methyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7511894.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511896.png)





![1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione](/img/structure/B7511937.png)
![1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone](/img/structure/B7511944.png)